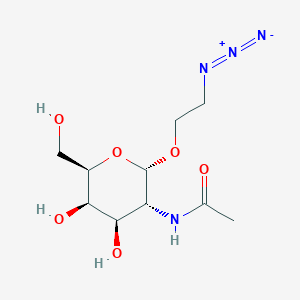
1-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been studied for its potential to treat certain diseases. In particular, it has been investigated for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation and improve cognitive performance. Additionally, this compound has been studied for its potential to protect against oxidative stress and reduce the risk of cardiovascular disease.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as an antioxidant, reducing the levels of reactive oxygen species and preventing oxidative damage. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, suggesting that it may also act as an enzyme inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve cognitive performance, and protect against oxidative stress. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, inhibit the growth of cancer cells, and reduce the levels of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, this compound has a low toxicity profile, making it safe to use in experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, making it difficult to use in solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to store or transport.
Orientations Futures
There are several potential future directions for the use of 1-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. It could be studied further for its potential to treat various diseases, including cancer, inflammation, and cognitive impairment. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, this compound could be used to develop new drugs and therapies for a variety of medical conditions. Finally, this compound could be used to develop new laboratory methods and experiments, such as methods for synthesizing and separating other compounds.
Méthodes De Synthèse
1-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized by the reaction of 3,4-dichlorobenzaldehyde and ethylacetoacetate in the presence of sodium ethoxide as a catalyst. The reaction yields a mixture of 3,4-dichlorophenyl pyrazole-3-carboxylic acid and 3,4-dichlorophenyl pyrazole-4-carboxylic acid, which can be separated by column chromatography. This synthesis method has been used for the preparation of this compound for various scientific and medical research applications.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-7-6-11(8-13(12)18)20-15(9-14(19-20)16(21)22)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIIYBPIUXNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)




![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)

